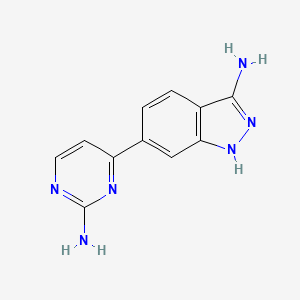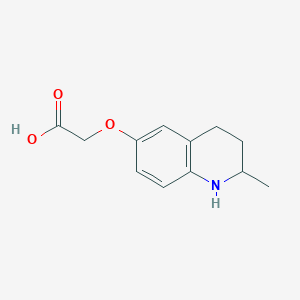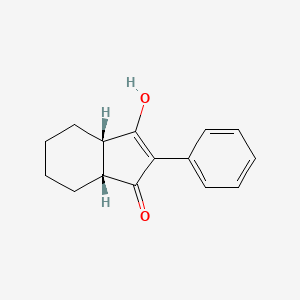
3-Chloro-N-(trimethylsilyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(trimethylsilyl)benzamide: is an organic compound with the chemical formula C10H14ClNOSi It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an N-(trimethylsilyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(trimethylsilyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with trimethylsilylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-N-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding benzamide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.
Hydrolysis: The primary product is 3-chlorobenzamide.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-N-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications are not extensively documented, compounds similar to this compound are often explored for their potential biological activity, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(trimethylsilyl)benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through its functional groups. The chlorine atom and the trimethylsilyl group can participate in different types of chemical interactions, influencing the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
3-Chlorobenzamide: Similar structure but lacks the trimethylsilyl group.
N-(Trimethylsilyl)benzamide: Similar structure but lacks the chlorine atom.
Benzamide: The parent compound without any substitutions.
Uniqueness: 3-Chloro-N-(trimethylsilyl)benzamide is unique due to the presence of both the chlorine atom and the trimethylsilyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
61511-48-6 |
|---|---|
Formule moléculaire |
C10H14ClNOSi |
Poids moléculaire |
227.76 g/mol |
Nom IUPAC |
3-chloro-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14ClNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
WSRDVBAZBHDVSV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)


![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)




